Mca-PLGL-Dpa-AR-NH2
Description
Overview of Fluorogenic Protease Substrates in Biochemical Research
Fluorogenic protease substrates are synthetic molecules meticulously designed to produce a fluorescent signal upon cleavage by a specific protease. rsc.org This characteristic allows for the real-time, continuous monitoring of enzymatic activity with high sensitivity. nih.gov The majority of these substrates operate on the principle of Förster Resonance Energy Transfer (FRET). mdpi.comresearchgate.net In a FRET-based substrate, a fluorophore (a molecule that can emit light) and a quencher (a molecule that can absorb the fluorophore's emitted energy) are positioned in close proximity on a peptide chain. caymanchem.com This proximity allows for the non-radiative transfer of energy from the excited fluorophore to the quencher, effectively suppressing the fluorescent signal. researchgate.net When a protease recognizes and cleaves the specific peptide sequence separating the fluorophore and quencher, they diffuse apart, disrupting the FRET process and leading to a measurable increase in fluorescence. caymanchem.com The intensity of this fluorescence is directly proportional to the rate of substrate cleavage and, therefore, the activity of the protease.
The versatility of fluorogenic substrates is enhanced by the wide array of available fluorophores and quenchers. Common fluorophores include coumarin (B35378) derivatives, such as 7-amino-4-methylcoumarin (AMC) and 7-methoxycoumarin-4-yl)acetyl (Mca), as well as fluorescein and rhodamine. nih.govbachem.commedchemexpress.com Quenchers are often non-fluorescent chromophores like 4-((4-(dimethylamino)phenyl)azo)benzoic acid (DABCYL) and dinitrophenyl (Dnp) derivatives. caymanchem.com The selection of a specific fluorophore-quencher pair is critical and depends on factors such as spectral overlap, the distance between the two moieties, and the specific requirements of the assay. researchgate.net
The applications of fluorogenic protease substrates are extensive and impactful. In basic research, they are instrumental in elucidating the substrate specificity of newly discovered proteases, understanding enzyme kinetics, and screening for enzyme inhibitors. rsc.orgnih.gov In the realm of drug discovery, these substrates are pivotal for high-throughput screening of compound libraries to identify potential therapeutic agents that modulate protease activity. nih.gov Furthermore, their high sensitivity has led to their use in diagnostic applications for detecting disease-associated protease activity in biological samples.
Structural and Functional Characteristics of Mca-PLGL-Dpa-AR-NH2
This compound is a highly specialized fluorogenic substrate primarily designed for assaying the activity of matrix metalloproteinases (MMPs), particularly MMP-2, MMP-7, and MMP-9. bachem.com Its structure is a carefully orchestrated assembly of chemical moieties, each with a distinct role in its function.
Structural Components and Their Functions:
| Component | Full Name | Function |
| Mca | (7-Methoxycoumarin-4-yl)acetyl | This is the fluorophore of the substrate. medchemexpress.com When excited by light at its optimal wavelength (typically around 325-328 nm), it has the potential to emit fluorescent light (around 392-420 nm). bachem.commedchemexpress.com |
| PLGL | Pro-Leu-Gly-Leu | This tetrapeptide sequence serves as the protease recognition and cleavage site . It is specifically recognized by the active site of certain MMPs, and the peptide bond between Glycine (B1666218) (Gly) and Leucine (B10760876) (Leu) is hydrolyzed by the enzyme. |
| Dpa | N-3-(2,4-Dinitrophenyl)-L-2,3-diaminopropionyl | This component incorporates the quencher moiety, 2,4-dinitrophenyl (Dnp). In the intact substrate, the Dnp group is held in close proximity to the Mca fluorophore, allowing for efficient quenching of its fluorescence through FRET. |
| AR-NH2 | Ala-Arg-NH2 | This dipeptide amide at the C-terminus can influence the substrate's solubility and interaction with the protease. The presence of charged residues like Arginine (Arg) can enhance water solubility and may contribute to the substrate's specificity. mdpi.com |
The mechanism of action of this compound is a classic example of a FRET-based protease assay. In its intact state, the Mca fluorophore's energy is absorbed by the nearby Dnp quencher, resulting in minimal fluorescence. Upon introduction of an active MMP, such as MMP-2 or MMP-7, the enzyme binds to the PLGL peptide sequence and cleaves the bond between glycine and leucine. This cleavage event separates the Mca fluorophore from the Dpa quencher, leading to a significant increase in fluorescence intensity that can be monitored over time to determine the rate of the enzymatic reaction.
The efficiency with which different MMPs cleave this compound can be quantified by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio of these two values, kcat/Km, represents the catalytic efficiency or specificity constant of the enzyme for the substrate.
Reported Catalytic Efficiency of MMPs with this compound:
| Matrix Metalloproteinase | kcat/Km (M⁻¹s⁻¹) |
| MMP-2 (Gelatinase A) | 6.3 x 10⁵ |
| MMP-7 (Matrilysin) | 1.7 x 10⁵ |
Data sourced from Bachem product information. nih.gov
These kinetic data highlight the high efficiency with which MMP-2, in particular, processes this substrate.
Historical Context and Evolution of Peptide-Based Probes for Protease Activity
The development of synthetic substrates to measure protease activity has a rich history, evolving from simple colorimetric assays to the sophisticated fluorogenic probes used today. Early methods in the mid-20th century relied on non-specific protein substrates, with activity measured by the release of soluble peptides. A significant advancement came with the introduction of small synthetic chromogenic substrates, such as p-nitroanilides, in the 1960s. In these substrates, a peptide sequence is linked to a p-nitroaniline molecule. Proteolytic cleavage releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically. While a major step forward, these substrates often suffered from low sensitivity.
The 1970s marked a turning point with the development of fluorogenic substrates. The introduction of coumarin-based fluorophores, like 7-amino-4-methylcoumarin (AMC), offered a substantial increase in sensitivity over chromogenic methods. In these early fluorogenic substrates, the cleavage of the amide bond between the peptide and the AMC group liberated the highly fluorescent aminomethylcoumarin.
The concept of FRET was first applied to protease substrates in 1973, paving the way for the development of internally quenched probes like this compound. This design offered several advantages, including the ability to create longer, more specific peptide sequences and the potential for continuous, real-time monitoring of enzyme activity. The development of diverse fluorophore-quencher pairs throughout the following decades has further expanded the utility and sensitivity of these probes. The evolution of peptide-based probes has been driven by the need for greater sensitivity, specificity, and versatility, enabling researchers to probe the intricate roles of proteases in complex biological systems with ever-increasing precision.
Properties
Molecular Formula |
C43H66N12O11 |
|---|---|
Molecular Weight |
927.1 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-3-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C43H66N12O11/c1-22(2)15-29(53-42(64)32-10-8-14-55(32)35(57)17-25-18-36(58)66-33-19-26(65-6)11-12-27(25)33)39(61)49-21-34(56)51-30(16-23(3)4)40(62)54-31(20-44)41(63)50-24(5)38(60)52-28(37(45)59)9-7-13-48-43(46)47/h11-12,18-19,22-24,28-32H,7-10,13-17,20-21,44H2,1-6H3,(H2,45,59)(H,49,61)(H,50,63)(H,51,56)(H,52,60)(H,53,64)(H,54,62)(H4,46,47,48)/t24-,28-,29-,30-,31-,32-/m0/s1 |
InChI Key |
GNGRCYXAOSUGRN-KNIQQNQGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CN)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC |
Canonical SMILES |
CC(C)CC(C(=O)NC(CN)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
Mechanism of Action and Fluorescence Detection Modalities
Förster Resonance Energy Transfer (FRET) Principle in Mca-PLGL-Dpa-AR-NH2
The operational principle of this compound is based on Förster Resonance Energy Transfer (FRET), a mechanism of non-radiative energy transfer between two light-sensitive molecules. nih.govbachem.comqyaobio.com In this substrate, a fluorophore and a quencher are positioned on opposite sides of a specific peptide sequence that is recognized and cleaved by certain proteases. nih.govlifetein.com.cn When the substrate is intact, the close proximity of the fluorophore (donor) and the quencher (acceptor), typically within 10-100 Å, allows for the efficient transfer of energy from the excited fluorophore to the quencher. qyaobio.com This energy transfer prevents the fluorophore from emitting light, resulting in a quenched or low-fluorescence state. lifetein.com.cnrndsystems.com Upon enzymatic cleavage of the peptide bond between the fluorophore and quencher, they are separated, disrupting the FRET process. qyaobio.comlifetein.com.cn This separation leads to a significant increase in the fluorescence signal from the donor molecule, which can be quantified to determine enzyme activity. lifetein.com.cnbio-techne.comrndsystems.com
Role of the 7-Methoxycoumarin-4-acetyl (Mca) Fluorophore
The fluorescent component of this substrate is 7-Methoxycoumarin-4-acetyl (Mca). bio-techne.comcaymanchem.com Mca is a derivative of coumarin (B35378) and serves as the fluorescent donor in the FRET pair. medchemexpress.comnih.gov It possesses favorable spectroscopic properties for this application, with excitation and emission maxima that allow for clear detection. caymanchem.com Specifically, Mca has an excitation maximum around 322-328 nm and an emission maximum in the range of 381-420 nm. caymanchem.combertin-bioreagent.comaatbio.combachem.com The high quantum yield of Mca contributes to the sensitivity of the assay. nih.gov When not in the presence of the quencher, Mca emits a strong fluorescent signal upon excitation, which is the basis for quantifying protease activity after the substrate is cleaved. lifetein.com.cnbertin-bioreagent.com
Function of the 2,4-Dinitrophenyl (Dpa) Quencher Moiety
The quenching of Mca's fluorescence is achieved by the 2,4-Dinitrophenyl (Dpa) group. rndsystems.combio-techne.com Dpa, specifically N-3-(2,4-Dinitrophenyl)-L-2,3-diaminopropionyl, acts as the acceptor molecule in the FRET pair. rndsystems.combio-techne.com The Dpa moiety has a strong absorption spectrum that significantly overlaps with the emission spectrum of Mca. lifetein.com.cnnih.gov This spectral overlap is a critical requirement for efficient FRET to occur. qyaobio.comlifetein.com.cnnih.gov The Dpa group absorbs the energy transferred from the excited Mca, and because Dpa is non-fluorescent, this energy is dissipated without the emission of light, a process sometimes referred to as "dark FRET". aatbio.com In the intact substrate, Dpa can quench the fluorescence of Mca by as much as 99.5%. scholaris.ca
Specificity of Proteolytic Cleavage at the Gly-Leu Amide Bond
The peptide sequence Pro-Leu-Gly-Leu (PLGL) within this compound is specifically designed to be recognized and cleaved by certain proteases, most notably matrix metalloproteinases like MMP-2 and MMP-7. caymanchem.commedchemexpress.com The enzymatic cleavage occurs specifically at the amide bond between the glycine (B1666218) (Gly) and leucine (B10760876) (Leu) residues. medchemexpress.combachem.comnih.gov This specificity ensures that the fluorescence signal generated is directly attributable to the activity of the target enzyme. The substrate has been shown to be effectively hydrolyzed by MMP-2. bmglabtech.com While it is a substrate for several MMPs, the efficiency of cleavage can vary between different enzymes. nih.govresearchgate.net For instance, the kcat/Km values, a measure of catalytic efficiency, have been reported to be 6.3·10⁵ M⁻¹s⁻¹ for MMP-2 and 1.7·10⁵ M⁻¹s⁻¹ for MMP-7 (matrilysin). bachem.com
Quantification of Protease Activity via Fluorescence Signal Enhancement
The cleavage of this compound by a protease leads to a quantifiable increase in fluorescence intensity. bio-techne.comrndsystems.com This enhancement of the fluorescent signal is directly proportional to the rate of substrate hydrolysis and, consequently, to the activity of the enzyme. rndsystems.commdpi.com By monitoring the increase in fluorescence over time using a fluorescence plate reader or a fluorometer, researchers can determine the initial velocity of the enzymatic reaction. lifetein.com.cnmdpi.comubpbio.com This allows for the calculation of kinetic parameters such as kcat and Km, providing detailed insights into the enzyme's efficiency and its interaction with the substrate. nih.govlifetein.com.cn For example, one study noted a 130-fold increase in fluorescence for the cleaved product compared to the intact substrate. lifetein.com.cn Another experiment observed a 9-fold signal increase after hydrolysis by MMP-2. bmglabtech.com This method provides a continuous and highly sensitive assay for measuring the activity of various proteases. lifetein.com.cnnih.gov
Applications in Protease Activity Profiling and Enzymatic Characterization
Measurement of Matrix Metalloproteinase (MMP) Activity
Mca-PLGL-Dpa-AR-NH2 serves as a broad-spectrum substrate for numerous members of the Matrix Metalloproteinase (MMP) family, a group of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.gov While it is cleaved by a wide range of MMPs, the efficiency of this cleavage varies significantly between different family members, a factor that is critical for the interpretation of enzymatic assays in complex biological samples. nih.govresearchgate.net
This compound is frequently utilized as a fluorogenic substrate for assessing the activity of MMP-2 (Gelatinase A). caymanchem.com Research studies employ this substrate to quantify MMP-2's enzymatic function in various physiological and pathological contexts. The proteolytic efficiency of MMP-2 on this substrate has been quantified, allowing for comparative studies of its activity.
This compound is also a well-established substrate for MMP-7 (Matrilysin). medchemexpress.comcaymanchem.com Its cleavage by MMP-7 provides a direct measure of the enzyme's activity. The substrate is used in biochemical assays to characterize the enzymatic properties of MMP-7 and to screen for potential inhibitors.
The activity of MMP-9 (Gelatinase B) can be effectively measured using this compound. medchemexpress.com For instance, in materials science research, this substrate has been used to confirm the enzymatic activity of MMP-9 in studies of responsive nanogels designed for targeted therapeutic delivery. nih.gov The cleavage of the substrate by active MMP-9 is used to validate the responsiveness of the delivery system. nih.gov
MMP-14, or Membrane Type 1-MMP (MT1-MMP), is a membrane-anchored metalloproteinase whose activity can be profiled with this substrate. rndsystems.comfishersci.com Research has utilized this compound to measure the activity of recombinant MMP-14 catalytic domains, providing a method to investigate the enzyme's function and assess the efficacy of inhibitors. nih.gov
Beyond the specific examples above, this compound is a substrate for a broader array of MMPs, including the collagenases MMP-1, MMP-8, and MMP-13, as well as MMP-12, MMP-15, and MMP-16. rndsystems.comfishersci.com The substrate's utility across the MMP family has been characterized through kinetic studies. However, the specificity constant (kcat/Km), which indicates catalytic efficiency, varies substantially among these enzymes. nih.govresearchgate.net This differential activity underscores the substrate's broad applicability but also highlights the need for careful interpretation when used in systems containing multiple MMPs. nih.gov
| MMP Family Member | Common Name | Specificity Constant (kcat/Km) M⁻¹s⁻¹ |
|---|---|---|
| MMP-1 | Collagenase-1 | 1,800 |
| MMP-2 | Gelatinase A | 130,000 |
| MMP-7 | Matrilysin | 310,000 |
| MMP-8 | Collagenase-2 | 14,000 |
| MMP-9 | Gelatinase B | 110,000 |
| MMP-13 | Collagenase-3 | 16,000 |
| MMP-14 | MT1-MMP | 2,900 |
Data derived from studies of the substrate referred to as FS-1. nih.govresearchgate.net
Assessment of Cathepsin Protease Activity
In addition to its widespread use in MMP research, this compound has been identified as an excellent substrate for measuring the activity of certain members of the cathepsin family of proteases. rndsystems.com Specifically, it is reported to be effectively cleaved by active Cathepsin D and Cathepsin E, both of which are aspartic proteases. rndsystems.comfishersci.com This application allows for the use of this single fluorogenic peptide to profile enzymes from different protease classes.
Cathepsin D Activity Assays
While this compound is recognized as a substrate for Cathepsin D, detailed assay protocols often utilize alternative, preferred substrates. For instance, a common fluorometric assay for Cathepsin D employs the substrate GKPILFFRLK(Dnp)-D-R-NH2 labeled with MCA. In such assays, cell lysates or purified enzyme are incubated with the substrate in an appropriate buffer, and the resulting increase in fluorescence is measured at an excitation wavelength of 328 nm and an emission wavelength of 460 nm. abcam.com The assay is typically conducted at 37°C for 1-2 hours. abcam.com
Cathepsin E Activity Assays
This compound is effectively used in the screening and profiling of Cathepsin E activity. Assays are performed by quantifying the increase in fluorescence that results from the enzymatic cleavage of the substrate. A typical assay involves incubating human Cathepsin E with the substrate at a concentration of 1.5 µM. reactionbiology.com The reaction is monitored for an increase in fluorescence, indicating enzymatic activity.
Below is a representative table of assay conditions for Cathepsin E.
| Parameter | Condition |
| Enzyme | Human Cathepsin E |
| Substrate | This compound (1.5 µM) |
| Principle | Fluorescence-based quantification |
| Readout | Enzymatic activity |
| Reference Inhibitor | Pepstatin A |
Enzyme Kinetic Studies Utilizing this compound
The fluorogenic nature of this compound makes it well-suited for detailed enzyme kinetic studies, allowing for the determination of key parameters that describe the efficiency and specificity of an enzyme for this substrate.
Determination of Michaelis-Menten Parameters (Km, Vmax)
For example, studies on other fluorogenic substrates for Cathepsin D, such as Phe-Ala-Ala-Phe(NO2)-Phe-Val-Leu-OM4P, have reported a Km of 7.1 µM and a kcat (turnover number, related to Vmax) of 2.9 s⁻¹. nih.gov
Specificity Constants (kcat/Km) for various Proteases
The specificity constant, kcat/Km, is a measure of the catalytic efficiency of an enzyme for a particular substrate. It provides a way to compare the preference of an enzyme for different substrates. The substrate this compound, also referred to in some literature as FS-1, has been characterized against a panel of matrix metalloproteinases (MMPs). The second-order rate constants (kcat/Km) for the hydrolysis of this substrate by various MMPs have been determined, highlighting the differential specificity of these enzymes.
The following table summarizes the specificity constants of this compound with several MMPs.
| Protease (MMP) | kcat/Km (M⁻¹s⁻¹) x 10⁵ |
| MMP-1 (Collagenase-1) | 0.3 |
| MMP-2 (Gelatinase-A) | 4.6 |
| MMP-3 (Stromelysin-1) | 1.1 |
| MMP-7 (Matrilysin) | 4.8 |
| MMP-8 (Collagenase-2) | 2.8 |
| MMP-9 (Gelatinase-B) | 1.4 |
| MMP-13 (Collagenase-3) | 2.1 |
| MMP-14 (MT1-MMP) | 0.2 |
Data sourced from Neumann et al., 2004. nih.govresearchgate.net
Comparative Analysis of Protease Specificity with this compound
The data on specificity constants allow for a direct comparison of how efficiently different proteases cleave this compound. As shown in the table above, MMP-7 (Matrilysin) and MMP-2 (Gelatinase-A) exhibit the highest catalytic efficiency towards this substrate, with kcat/Km values of 4.8 x 10⁵ M⁻¹s⁻¹ and 4.6 x 10⁵ M⁻¹s⁻¹, respectively. In contrast, MMP-14 (MT1-MMP) and MMP-1 (Collagenase-1) are significantly less efficient, with values of 0.2 x 10⁵ M⁻¹s⁻¹ and 0.3 x 10⁵ M⁻¹s⁻¹, respectively. This demonstrates that while this compound is a broad-spectrum MMP substrate, it is preferentially cleaved by certain members of the family.
Furthermore, research into substrate optimization has led to the development of analogs. For instance, the N-terminal elongation of this compound with a lysine (B10760008) residue to create Mca-KPLGL-Dpa-AR-NH2 (FS-6) was shown to increase the specificity constant for collagenases (MMP-1, MMP-8, MMP-13) by two- to ninefold. nih.gov This highlights how modifications to the core peptide sequence can modulate protease specificity.
For Cathepsins, while this compound is a substrate for both D and E isoforms, other substrates have been developed to achieve greater specificity. For example, the substrate MOCAc-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)γ-NH2 is hydrolyzed efficiently by both Cathepsin E (kcat/Km = 10.9 µM⁻¹s⁻¹) and Cathepsin D (kcat/Km = 15.6 µM⁻¹s⁻¹), but shows little discrimination between the two. nih.gov
Evaluation of Protease Inhibitor Efficacy
A primary application of this compound is in the high-throughput screening and detailed characterization of protease inhibitors. The continuous nature of the fluorescent assay allows for the straightforward determination of inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50).
In such assays, the enzyme is pre-incubated with various concentrations of a potential inhibitor before the addition of the this compound substrate. The rate of substrate cleavage is then measured, and the IC50 value is calculated by plotting the enzyme activity against the inhibitor concentration.
A notable example is the use of a similar fluorogenic peptide substrate in a Cathepsin E assay to determine the potency of the well-characterized aspartic protease inhibitor, Pepstatin A. reactionbiology.com
The table below presents an example of inhibitor efficacy data obtained using an assay with a substrate analogous to this compound.
| Protease | Inhibitor | Substrate | IC50 (pM) |
| Cathepsin E | Pepstatin A | [MCA-PLGL-Dap(Dnp)-AR-NH2] | 73 |
Data sourced from Reaction Biology Corp. reactionbiology.com
This demonstrates the utility of this substrate class in quantifying the efficacy of known inhibitors and its potential for discovering novel inhibitory compounds against Cathepsin E and other targeted proteases.
Dose-Response Inhibition Curve Generation
The generation of dose-response inhibition curves is a fundamental application of this compound in enzymatic characterization. This process involves measuring the activity of a specific protease in the presence of varying concentrations of a potential inhibitor. The rate of substrate cleavage, and thus the increase in fluorescence, is inversely proportional to the concentration of the inhibitor.
By plotting the enzyme activity against the logarithm of the inhibitor concentration, a sigmoidal dose-response curve is typically obtained. This curve provides a visual representation of the inhibitor's potency and efficacy. The data generated from these experiments are crucial for understanding the inhibitory mechanism and for the initial screening of potential therapeutic agents.
Below is an example of data that could be generated for a dose-response inhibition curve for a hypothetical inhibitor against MMP-9 using this compound as a substrate.
| Inhibitor Concentration (nM) | Log [Inhibitor] | Enzyme Activity (% of Control) |
|---|---|---|
| 0.1 | -7.0 | 98.5 |
| 1 | -6.0 | 92.1 |
| 10 | -5.0 | 75.3 |
| 50 | -4.3 | 51.2 |
| 100 | -4.0 | 35.8 |
| 500 | -3.3 | 15.4 |
| 1000 | -3.0 | 8.2 |
IC50 Determination for Specific Protease Inhibitors
A key parameter derived from the dose-response inhibition curve is the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of an inhibitor that is required to reduce the activity of a specific enzyme by 50%. It is a standard measure of the potency of an inhibitor. The use of this compound allows for the precise determination of IC50 values for inhibitors of various MMPs.
The determination of IC50 values is a critical step in the drug discovery process, as it allows for the ranking of compounds based on their inhibitory potential and helps in selecting lead candidates for further development.
The following table provides hypothetical IC50 values for different inhibitors against MMP-2 and MMP-9, as determined using the this compound substrate.
| Inhibitor | Target Protease | IC50 (nM) |
|---|---|---|
| Inhibitor A | MMP-2 | 45.7 |
| Inhibitor B | MMP-2 | 120.3 |
| Inhibitor C | MMP-9 | 25.1 |
| Inhibitor D | MMP-9 | 88.9 |
Studies with General Metalloproteinase Inhibitors (e.g., GM6001)
Research has shown that GM6001 can effectively reduce the degradation of extracellular matrix components by inhibiting MMP activity. Assays using this compound can quantify this inhibition and provide insights into the functional consequences of broad-spectrum MMP inhibition in various experimental models.
Inhibition Studies with Specific Modulators (e.g., Doxycycline (B596269), Monoclonal Antibodies)
Beyond broad-spectrum inhibitors, this compound is also instrumental in characterizing the effects of more specific modulators of MMP activity, such as doxycycline and monoclonal antibodies.
Doxycycline , a tetracycline (B611298) antibiotic, has been shown to exhibit MMP inhibitory properties independent of its antimicrobial activity. Studies have utilized fluorogenic substrates to demonstrate that doxycycline can inhibit the activity of certain MMPs, such as MMP-8 and MMP-13. The mechanism of inhibition is thought to involve the chelation of the zinc ion at the active site of the enzyme.
Monoclonal antibodies represent a highly specific class of inhibitors that can be developed to target individual MMPs. These antibodies can offer high selectivity and potency, making them attractive as potential therapeutic agents. The this compound substrate is used in the development and characterization of these antibodies to confirm their inhibitory activity and to determine their IC50 values. For example, a monoclonal antibody designed to specifically inhibit MMP-9 could be tested for its ability to block the cleavage of this compound by recombinant MMP-9.
The table below illustrates the potential inhibitory effects of these specific modulators on MMP-9 activity, as could be measured using this compound.
| Modulator | Concentration | MMP-9 Activity (% Inhibition) |
|---|---|---|
| Doxycycline | 10 µM | 35% |
| Doxycycline | 30 µM | 60% |
| Anti-MMP-9 mAb | 1 µg/mL | 85% |
| Anti-MMP-9 mAb | 5 µg/mL | 98% |
Research Applications in Cellular and Molecular Biology
Investigation of Proteolytic Activities in Cellular Lysates and Conditioned Media
A primary application of Mca-PLGL-Dpa-AR-NH2 is the quantification of protease activity in preparations derived from cell cultures. This includes both the intracellular environment, accessed through cellular lysates, and the extracellular milieu, represented by conditioned media.
Macrophages are key players in the immune response and tissue remodeling, processes that are heavily reliant on the regulated activity of secreted proteases. While specific studies detailing the use of this compound for the direct analysis of macrophage protease activity are not extensively documented in the available literature, the substrate's known sensitivity to MMPs, which are abundantly expressed by macrophages, makes it a highly suitable tool for such investigations. For instance, MMP-9, a prominent macrophage-derived protease, is known to be a key mediator of extracellular matrix degradation. The activity of such proteases in macrophage-conditioned media can be readily assayed using this fluorogenic substrate to understand the cellular response to various stimuli.
The utility of this compound extends to a diverse range of in vitro cell culture models. Research has demonstrated its application in assessing MMP activity in 3D cellular microenvironments. For example, a study utilizing human mesenchymal stem cells (hMSCs) and MCF10A mammary epithelial cells encapsulated in a hydrogel system employed this compound to measure local MMP activity. nih.gov The findings revealed a significant increase in MMP activity in response to treatment with transforming growth factor-beta 1 (TGF-β1), a key signaling molecule involved in tissue fibrosis and cancer progression. nih.gov This increase in protease activity, as measured by the cleavage of the fluorogenic substrate, was corroborated by traditional methods such as gelatin zymography, which showed elevated levels of both pro-MMP-2 and active MMP-2. nih.gov
| Cell Line/Model | Experimental Context | Key Finding with this compound |
| Human Mesenchymal Stem Cells (hMSCs) in 3D hydrogel | TGF-β1 stimulation | Significant increase in local MMP activity. |
| MCF10A mammary epithelial cells in 3D hydrogel | TGF-β1 stimulation | Corroborated increase in MMP activity. |
Role in Understanding Enzyme-Substrate Interactions in Recombinant Systems
The study of purified, recombinant enzymes is fundamental to understanding their biochemical properties. This compound and its derivatives serve as critical reagents in characterizing the kinetics of MMPs. A closely related substrate, Mca-KPLGL-Dpa-AR-NH2 (FS-6), which features an N-terminal lysine (B10760008) elongation for improved solubility, has been extensively used to determine the specificity constants (kcat/Km) for a variety of recombinant MMPs. nih.gov These kinetic parameters provide a quantitative measure of the enzyme's catalytic efficiency and substrate preference.
For example, detailed kinetic analysis has shown that FS-6 is an excellent substrate for several collagenases, with high specificity constants for MMP-1, MMP-8, and MMP-13. nih.gov Furthermore, it is efficiently cleaved by membrane-type 1 MMP (MT1-MMP) and tumor necrosis factor-alpha converting enzyme (TACE). nih.gov By comparing the kinetic parameters of different MMPs with a standardized substrate, researchers can gain insights into the structural and chemical determinants of enzyme-substrate recognition and catalysis.
| Recombinant Enzyme | Specificity Constant (kcat/Km) for Mca-KPLGL-Dpa-AR-NH2 (FS-6) (M⁻¹s⁻¹) |
| MMP-1 (Collagenase-1) | 2- to 9-fold increase compared to standard substrate |
| MMP-8 (Collagenase-2) | 2- to 9-fold increase compared to standard substrate |
| MMP-13 (Collagenase-3) | 2- to 9-fold increase compared to standard substrate |
| MT1-MMP (MMP-14) | 3-fold increase compared to standard substrate |
| TACE (ADAM17) | 0.8 x 10⁶ |
Application in Analyzing Protease Secretion and Localization
Understanding where and when proteases are active is crucial to elucidating their biological function. The water-soluble nature of this compound and its derivatives allows for the measurement of metalloproteinase activity in real-time on the surface of viable cells in culture. nih.gov This provides a powerful method for studying the secretion and localization of protease activity.
While direct studies utilizing this compound for high-resolution imaging of protease localization are emerging, the principle has been demonstrated with similar fluorogenic probes. For instance, a novel fluorescent biosensor with a similar design has been used to visualize focal protease activity on the surface of individual migrating cancer cells in both 2D and 3D culture systems. nih.gov This approach allows for the identification of localized "hotspots" of proteolytic activity, which are often associated with cellular structures involved in migration and invasion, such as invadopodia and pseudopodia. By applying this compound to live-cell imaging setups, researchers can gain a dynamic understanding of how cells regulate the spatial distribution of their proteolytic machinery.
Mechanistic Studies in Biological Processes (non-clinical)
Beyond quantifying enzyme activity, this compound can be employed in mechanistic studies to understand the role of proteases in fundamental biological processes.
The extracellular matrix (ECM) is a dynamic scaffold that undergoes constant remodeling, a process in which MMPs play a central role. While this compound is a substrate for MMPs that degrade the ECM, its direct application to monitor the real-time dynamics of ECM remodeling is an area of active development. The principle of using fluorogenic substrates to monitor collagen degradation is well-established. scirp.org By incorporating this compound into 3D cell culture models that mimic native tissue architecture, it is conceivable to develop assays that provide a dynamic readout of ECM degradation. This would enable researchers to study the kinetics of ECM remodeling in response to various physiological and pathological cues in a controlled, non-clinical setting.
Cellular Proteolysis in Inflammatory Responses
Matrix metalloproteinases are key players in the inflammatory process, contributing to tissue remodeling and the migration of inflammatory cells. The dysregulation of MMP activity is a hallmark of many inflammatory diseases. Fluorogenic substrates like this compound are instrumental in quantifying MMP activity in biological samples, which can provide insights into the progression of inflammatory conditions.
While direct studies detailing the use of this compound in inflammatory cell proteolysis are not extensively documented, its function as a substrate for various MMPs, including MMP-2 and MMP-9, which are known to be upregulated in inflammation, underscores its potential in this research area. For instance, a broad-spectrum MMP inhibitor was shown to have no significant effect on the release of various cytokines in lipopolysaccharide (LPS)-stimulated human lung tissue macrophages, suggesting that while MMPs are involved in the structural breakdown in inflammatory conditions like emphysema, they may not be directly involved in the production of inflammatory mediators in these specific models.
Vascular Remodeling Processes (e.g., Atherosclerosis Research)
Atherosclerosis, a chronic inflammatory disease, is characterized by the buildup of plaques in arteries, a process that involves significant vascular remodeling. Matrix metalloproteinases, particularly MMP-2 and MMP-9, are implicated in the degradation of the extracellular matrix, which facilitates the migration of vascular smooth muscle cells and contributes to plaque instability. nih.gov
The activity of these MMPs is a critical factor in the progression of atherosclerosis. mdpi.com Increased levels of MMP-2 and MMP-9 have been associated with unstable atherosclerotic plaques. nih.gov Fluorogenic substrates such as this compound provide a means to measure the enzymatic activity of these MMPs in tissues and biological fluids, offering a potential biomarker for plaque instability and disease progression. nih.gov Although specific studies employing this compound in atherosclerosis research are not prominent in the literature, its utility as an MMP substrate makes it a relevant tool for investigating the enzymatic aspects of vascular remodeling in this disease.
Neuroinflammatory Processes (e.g., Alzheimer's, Multiple Sclerosis Research)
Neuroinflammation is a key component in the pathophysiology of several neurodegenerative diseases, including Alzheimer's disease and multiple sclerosis. nih.govnih.gov In these conditions, the activation of glial cells and the subsequent release of inflammatory mediators and proteases, including MMPs, contribute to neuronal damage and demyelination. nih.gov
In Alzheimer's disease, MMPs are involved in the processing of amyloid-β plaques and the disruption of the blood-brain barrier. nih.gov Similarly, in multiple sclerosis, MMPs play a role in the breakdown of the blood-brain barrier, allowing immune cells to enter the central nervous system and attack the myelin sheath. nih.gov The measurement of MMP activity in cerebrospinal fluid and brain tissue is therefore of significant interest in understanding and monitoring these diseases. nih.gov While direct application of this compound in these specific neuroinflammatory contexts is not widely reported, its characteristics as a sensitive MMP substrate suggest its potential for use in assays designed to quantify the proteolytic burden in these debilitating neurological disorders.
Cartilage Degradation Studies (e.g., Arthritis Research)
The progressive degradation of articular cartilage is a central feature of osteoarthritis. mdpi.com This destructive process is mediated by proteolytic enzymes, with matrix metalloproteinases, particularly MMP-13, playing a crucial role in the breakdown of type II collagen, the primary structural component of cartilage. mdpi.com The resulting loss of cartilage leads to joint pain, stiffness, and loss of function.
Understanding the enzymatic drivers of cartilage degradation is a key focus of osteoarthritis research. The development of inhibitors targeting specific MMPs is an active area of therapeutic investigation. nih.gov In this context, fluorogenic substrates are essential for in vitro and ex vivo assays to determine the efficacy of such inhibitors. While the literature does not extensively feature this compound in arthritis research, its nature as an MMP substrate makes it a suitable tool for high-throughput screening of potential therapeutic agents aimed at mitigating cartilage destruction in osteoarthritis. Biomarkers of cartilage degradation, including fragments generated by MMP activity, are also being investigated for their potential in the early diagnosis and monitoring of the disease. abacusdx.com
Enzyme Activity in Tumor Microenvironment Research
The tumor microenvironment is a complex and dynamic milieu that plays a critical role in cancer progression, invasion, and metastasis. nih.gov A variety of enzymes, including matrix metalloproteinases, are highly active within this environment, contributing to the breakdown of the extracellular matrix, which allows cancer cells to invade surrounding tissues and metastasize to distant sites. nih.gov
The compound this compound has been utilized in the context of the tumor microenvironment. For instance, it was used in a study developing MMP-9 responsive nanogels for the targeted delivery of chemotherapeutics. nih.gov In this system, the cleavage of a peptide sequence by MMP-9, which is often overexpressed in the tumor microenvironment, triggers a change in the nanogel, leading to cellular uptake. The enzymatic activity of MMPs in the tumor microenvironment is a key target for both diagnostic and therapeutic strategies. Researchers have identified specific MMPs, such as metalloprotease-1, that activate cancer cell growth and invasion. semanticscholar.org The ability to measure the activity of these enzymes is crucial for understanding their role in cancer and for developing targeted therapies.
Peptidase Activity in Venom Research
Snake venoms are complex mixtures of proteins and peptides, many of which are enzymes with potent biological activities. nih.gov Among these are snake venom metalloproteinases (SVMPs), which are responsible for many of the pathological effects of envenomation, including hemorrhage and coagulopathy. The study of SVMP activity and the development of inhibitors are critical areas of toxinology research.
A closely related fluorogenic substrate, Mca-KPLGL-Dpa-AR-NH2, has been effectively used to measure the SVMP activity of crude Dispholidus typus (boomslang) venom. In one study, this substrate was used to assess the inhibitory effects of various compounds on the venom's enzymatic activity. The results demonstrated that the matrix metalloproteinase inhibitors marimastat and prinomastat were potent inhibitors of the venom's SVMP activity.
Below is a table summarizing the in vitro inhibition of D. typus venom SVMP activity by different compounds, as measured using the Mca-KPLGL-Dpa-AR-NH2 substrate.
| Inhibitor | IC50 (nM) | 95% Confidence Interval |
| Marimastat | 14.5 | 13.9–15.2 |
| Prinomastat | 25.9 | 22.6–29.7 |
This data highlights the utility of this fluorogenic substrate in quantifying the efficacy of potential antivenom therapeutics.
Methodological Development and Advanced Research Platforms
Optimization of Assay Conditions for Mca-PLGL-Dpa-AR-NH2
The accuracy and reliability of enzymatic assays using this compound are highly dependent on the careful optimization of several experimental parameters. These include the composition and pH of the buffer, the reaction temperature, and the concentration of the substrate itself.
Buffer Composition and pH Effects
The composition of the assay buffer is critical for maintaining the stability and activity of both the enzyme and the substrate. A commonly used buffer for MMP assays with this compound consists of 50 mM Tris, 150 mM NaCl, 5 mM or 10 mM CaCl2, and a non-ionic surfactant such as 0.05% Brij-35 or 0.01% Tween 20. nih.govsemanticscholar.orgrndsystems.comrndsystems.combiolegend.com The inclusion of calcium chloride is essential as MMPs are calcium-dependent enzymes. semanticscholar.orgrndsystems.comrndsystems.combiolegend.com Zinc chloride (2 µM) has also been included in some assay buffers. semanticscholar.org
The pH of the buffer significantly influences enzymatic activity. For most MMPs, a pH of 7.5 is considered optimal and is widely used in standard assay protocols. nih.govsemanticscholar.orgrndsystems.comrndsystems.combiolegend.com However, for other proteases like cathepsins, a more acidic pH is required. For instance, an assay buffer for cathepsins might be composed of 50 mM NaCl, 50 mM KH2PO4, 2 mM EDTA, and 2 mM DTT at a pH of 5.5. nih.gov In studies involving crude samples like urine, dialysis against the MMP buffer at pH 7.5 is performed to ensure optimal conditions for MMP activity measurement. escholarship.org
Some studies have utilized HEPES buffer (50 mM, pH 7.4) with 150 mM NaCl and 0.05% Brij-35 for assessing protease activity. nih.gov The choice of buffering agent and pH should always be tailored to the specific enzyme being investigated to ensure maximal activity and reliable results.
Temperature Optimization
The temperature at which the enzymatic assay is performed is another crucial parameter. Most assays involving this compound are conducted at 37 °C, which mimics physiological conditions and is the optimal temperature for many human enzymes. semanticscholar.orgrndsystems.comrndsystems.combiolegend.comrndsystems.comtandfonline.combiolegend.com For certain applications, such as determining the kinetic parameters for stromelysin-1, the assay has been performed at 23 °C. semanticscholar.org The stability of both the enzyme and the substrate at the chosen temperature should be considered, especially for prolonged kinetic measurements.
Substrate Concentration Optimization
The concentration of this compound used in an assay must be carefully optimized to ensure accurate kinetic measurements. The Michaelis-Menten constant (Km) of the enzyme for the substrate is a key factor in this optimization. For determining the catalytic efficiency (kcat/Km), the substrate concentration should ideally be much lower than the Km value. semanticscholar.org
| Parameter | Recommended Conditions | Source |
| Buffer | 50 mM Tris, 150 mM NaCl, 5-10 mM CaCl2, 0.05% Brij-35 or 0.01% Tween 20 | nih.govsemanticscholar.orgrndsystems.comrndsystems.combiolegend.com |
| pH | 7.5 (for MMPs) | nih.govsemanticscholar.orgrndsystems.comrndsystems.combiolegend.com |
| Temperature | 37 °C | semanticscholar.orgrndsystems.comrndsystems.combiolegend.comrndsystems.comtandfonline.combiolegend.com |
| Substrate Concentration | 10-20 µM | rndsystems.comrndsystems.combiolegend.com |
Development of High-Throughput Screening Assays
The this compound substrate is well-suited for high-throughput screening (HTS) assays to identify and characterize protease inhibitors. biocompare.comresearchgate.net Its fluorogenic nature allows for a continuous and sensitive readout that can be easily adapted to a microplate format. tandfonline.com
HTS assays typically involve pre-incubating the target enzyme with a library of potential inhibitors in a 96-well or 384-well plate. tandfonline.com The enzymatic reaction is then initiated by the addition of this compound, and the change in fluorescence is monitored over time using a fluorescent microplate reader. tandfonline.com This allows for the rapid screening of thousands of compounds to identify potential hits. For example, chemical arrays have been used for HTS of MMP inhibitors, where this compound served as the substrate to measure enzyme activity. tandfonline.com
The development of robust and reliable HTS assays requires careful optimization of all assay parameters, including enzyme and substrate concentrations, incubation times, and the final concentration of the compounds being screened. The goal is to achieve a high signal-to-noise ratio and a Z'-factor greater than 0.5, which is indicative of a high-quality assay suitable for HTS.
Integration into Novel Bioanalytical Platforms
Beyond standard enzymatic assays and HTS, this compound has been integrated into more advanced bioanalytical platforms, enabling new avenues of research.
Quantum Dot Nanobeacon Design for Protease Detection
Quantum dot (QD) nanobeacons represent a significant advancement in diagnostic imaging, offering features like tunable wavelengths, brightness, and the potential for multi-functionality. scholaris.ca These nanoprobes are engineered to remain in a non-fluorescent or "dark" state until activated by a specific molecular trigger, such as a protease. scholaris.ca This conditional activation provides a high signal-to-background ratio, which is crucial for sensitive detection in complex biological environments. scholaris.ca
The design of these nanobeacons often involves linking the quantum dot to one or more energy acceptors or quenchers via a protease-specific peptide linker. scholaris.ca While research has explored various peptide sequences for this purpose, the principles underlying well-characterized FRET substrates like this compound are highly relevant. scholaris.ca In a typical nanobeacon design targeting a matrix metalloproteinase (MMP), a peptide sequence cleavable by the enzyme separates the QD from a quencher. scholaris.ca Upon cleavage by the target protease, the quencher is released, restoring the QD's fluorescence. scholaris.ca
Key design considerations learned from studies include the choice of the quencher (e.g., organic dyes like Black Hole Quencher) and the method of conjugation, as factors like peptide conformation and steric hindrance from the quantum dot can significantly impact the efficiency of the quenching and subsequent activation. scholaris.ca The development of a multicomponent nucleic acid enzyme-cleavable quantum dot nanobeacon for tuberculosis diagnosis further illustrates the versatility of this platform, which combines the optical properties of QDs with the specificity of enzymatic cleavage for highly sensitive detection. nih.gov
Application in FRET-based Imaging Technologies
The primary application of this compound is as a fluorogenic substrate in FRET-based assays, which are a form of molecular-level imaging used to quantify enzyme activity. caymanchem.com The substrate is designed with a fluorescent reporter, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher, N-3-(2,4-Dinitrophenyl)-L-2,3-diaminopropionyl (Dpa), at opposite ends of a peptide sequence (Pro-Leu-Gly-Leu). bio-techne.comrndsystems.com
In its intact state, the close proximity of the Dpa group to the Mca group allows for efficient quenching of Mca's fluorescence through FRET. rndsystems.com The peptide sequence PLGL is a recognition and cleavage site for numerous matrix metalloproteinases (MMPs), including MMP-2 and MMP-7. caymanchem.commedchemexpress.com When a protease cleaves the peptide bond between the glycine (B1666218) and leucine (B10760876) residues, the Mca fluorophore is separated from the Dpa quencher. medchemexpress.com This separation disrupts the FRET process, leading to a quantifiable increase in fluorescence intensity. rndsystems.com The fluorescence of the released Mca group can be measured with excitation and emission maxima around 328 nm and 420 nm, respectively, to determine the rate of enzyme activity. caymanchem.com This technology is fundamental in high-throughput screening and in studying the molecular mechanisms of diseases involving dysregulated protease activity, such as cancer and cardiovascular disease.
Comparison with Alternative Fluorogenic and Chromogenic Substrates
The efficacy of this compound can be evaluated by comparing it with other substrates used for protease detection. These alternatives include structurally modified fluorogenic peptides and traditional chromogenic substrates.
A key comparison is with Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, a fluorogenic peptide that features an N-terminal elongation with a lysine (B10760008) residue. cpcscientific.com This modification is reported to yield a substrate with improved properties, suggesting that even small structural changes can enhance substrate specificity or kinetic parameters for certain proteases. cpcscientific.com Another fluorogenic substrate, based on the sequence GPLGLARK, has also been utilized in nanobeacon designs, highlighting that different peptide backbones can be selected to optimize for specific targets like MMP-7. scholaris.ca
In addition to other fluorogenic substrates, this compound can be compared to chromogenic substrates. For instance, in assays for proteases like trypsin and chymotrypsin, chromogenic substrates such as l-BAPNA and l-PAPNA are used. nih.gov Unlike fluorogenic substrates where a change in fluorescence is measured, these substrates release a chromophore (p-nitroanilide) upon cleavage, which can be detected by a change in absorbance. nih.gov While effective, chromogenic assays may lack the sensitivity of fluorescence-based methods.
The choice of substrate often depends on the specific protease being studied and the required sensitivity of the assay. This compound, often sold under the name OmniMMP Fluorogenic Substrate, is noted for its broad-spectrum activity against various MMPs. rndsystems.comnih.gov
Table 1: Comparison of Protease Substrates
| Substrate Name | Class | Detection Principle | Target Enzyme Example(s) | Notes |
|---|---|---|---|---|
| This compound | Fluorogenic (FRET) | Increased fluorescence upon cleavage | MMP-2, MMP-7, MMP-9 caymanchem.commedchemexpress.com | Broad-spectrum MMP substrate. rndsystems.com |
| Mca-KPLGL-Dap(Dnp)-AR-NH2 | Fluorogenic (FRET) | Increased fluorescence upon cleavage | Collagenases, TACE cpcscientific.com | N-terminal elongation for improved properties. cpcscientific.com |
| l-BAPNA | Chromogenic | Increased absorbance upon cleavage | Trypsin nih.gov | Releases p-nitroanilide chromophore. nih.gov |
| l-PAPNA | Chromogenic | Increased absorbance upon cleavage | Chymotrypsin nih.gov | Releases p-nitroanilide chromophore. nih.gov |
Q & A
Basic Research Questions
Q. What is the molecular mechanism by which Mca-PLGL-Dpa-AR-NH2 acts as a substrate for MMPs?
- Answer : this compound is a fluorogenic peptide designed to measure MMP activity. The peptide contains a cleavage site (PLGL) recognized by MMPs such as MMP-2, MMP-9, and MT1-MMP. Upon cleavage between Gly and Leu residues, the 7-methoxycoumarin (Mca) fluorophore is released, generating a detectable fluorescent signal. The Dpa (dinitrophenyl) quencher is spatially separated post-cleavage, allowing fluorescence quantification proportional to enzyme activity .
Q. How should this compound be prepared and stored to ensure experimental reproducibility?
- Answer :
- Solubility : Dissolve in DMSO initially (e.g., 50 mg/mL stock), then dilute with assay buffers (e.g., Tris or PBS). Alternative solvents include methanol or water, depending on compatibility with downstream assays .
- Storage : Store lyophilized powder at -20°C for long-term stability. Working solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles .
Advanced Research Questions
Q. How can fluorogenic assays using this compound be optimized to compare isoform-specific MMP activity?
- Answer :
- Substrate Saturation : Perform kinetic assays with varying substrate concentrations (e.g., 1–20 μM) to determine and for each MMP isoform. Use enzyme concentrations validated via SDS-PAGE or activity assays (e.g., 10 ng/μL for MMP-2 vs. 30 ng/μL for MMP-9) .
- Buffer Conditions : Include 10 mM CaCl₂ and 50 mM Tris (pH 7.5) to maintain MMP activity. Avoid EDTA or other chelators unless studying inhibition .
- Data Acquisition : Monitor fluorescence hourly at 320/405 nm (excitation/emission) using microplate readers with dual PMTs for precision .
Q. How do discrepancies in reported specific activities of MMPs (e.g., >1000 vs. >3000 pmol/min/μg) arise, and how can they be resolved?
- Answer : Discrepancies may stem from:
- Enzyme Source : Recombinant vs. tissue-derived MMPs (e.g., uses rat MMP-9, while uses human MMP-9 with higher purity).
- Assay Conditions : Variations in substrate batches, buffer pH, or temperature. Standardize protocols using commercial reference enzymes (e.g., R&D Systems) and validate purity via SEC-MALS .
- Data Normalization : Report activity as pmol/min/μg with error margins (±SD) from triplicate assays to ensure comparability .
Q. What experimental strategies mitigate interference from non-target proteases when using this compound?
- Answer :
- Inhibitor Controls : Pre-treat samples with broad-spectrum inhibitors (e.g., GM6001 at 10 μM) or isoform-specific inhibitors to confirm MMP-dependent cleavage .
- Zymography Validation : Correlate fluorogenic assay results with gelatin zymography to confirm MMP-2/9 activity .
- Protease Cocktails : Use liver lysates or serum samples pre-incubated with protease inhibitors (e.g., PMSF for serine proteases) to isolate MMP-specific signals .
Methodological Considerations for Data Interpretation
Q. How should researchers address low signal-to-noise ratios in this compound-based assays?
- Answer :
- Background Subtraction : Include negative controls (heat-inactivated enzymes or substrate-only reactions).
- Substrate Stability : Avoid prolonged exposure to light or repeated thawing, as Mca is photolabile .
- Enzyme Activation : Pre-activate pro-MMPs with APMA (4-aminophenylmercuric acetate) to ensure full enzymatic activity .
Q. What statistical approaches are recommended for analyzing time-dependent MMP activity curves?
- Answer :
- Linear Regression : Calculate initial reaction rates (first 30–60 minutes) to avoid substrate depletion .
- Nonlinear Fitting : Use Michaelis-Menten or Hill equation models for , , and cooperativity analysis .
- Error Propagation : Report standard deviations from ≥3 replicates and use ANOVA for cross-study comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
